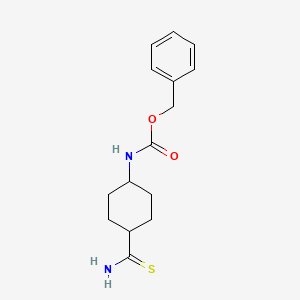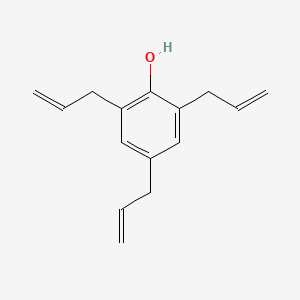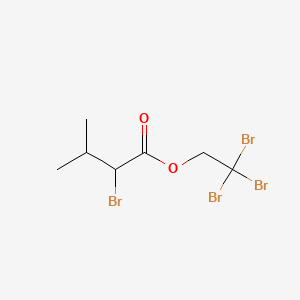
Tribromoethyl 2-bromoisovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromoethyl 2-bromoisovalerate is a chemical compound that features a tribromoethyl group attached to a 2-bromoisovalerate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribromoethyl 2-bromoisovalerate can be synthesized through a multi-step process involving the bromination of ethyl isovalerate followed by the introduction of the tribromoethyl group. The reaction typically involves the use of bromine or brominating agents under controlled conditions to ensure the selective bromination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine species safely. The process would include steps for purification and isolation of the final product to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tribromoethyl 2-bromoisovalerate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes or alkynes.
Aplicaciones Científicas De Investigación
Tribromoethyl 2-bromoisovalerate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industrial Applications: The compound may be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which tribromoethyl 2-bromoisovalerate exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tribromoethanol: A related compound used as an anesthetic and in organic synthesis.
2-Bromoethyl Isovalerate: Another brominated ester with similar reactivity.
2,2,2-Tribromoethanol: Known for its use in anesthesia and as a polymerization initiator.
Uniqueness
Tribromoethyl 2-bromoisovalerate is unique due to the combination of the tribromoethyl and 2-bromoisovalerate groups, which confer distinct reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
64047-47-8 |
|---|---|
Fórmula molecular |
C7H10Br4O2 |
Peso molecular |
445.77 g/mol |
Nombre IUPAC |
2,2,2-tribromoethyl 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H10Br4O2/c1-4(2)5(8)6(12)13-3-7(9,10)11/h4-5H,3H2,1-2H3 |
Clave InChI |
OSZOQLCMBZVJQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OCC(Br)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


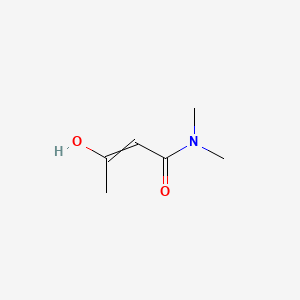
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)

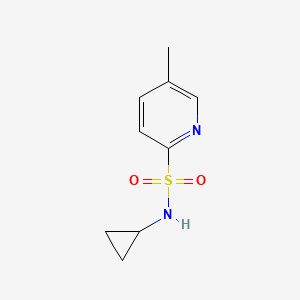
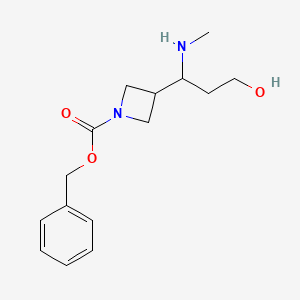
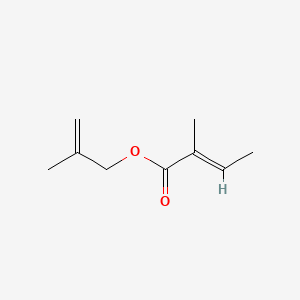
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)

![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
